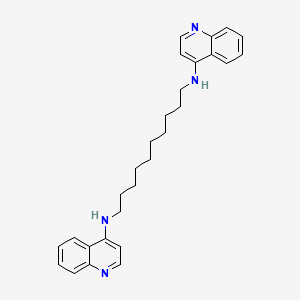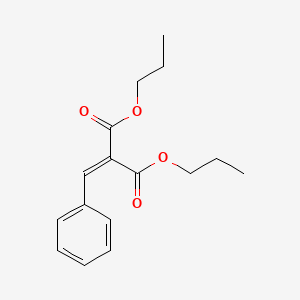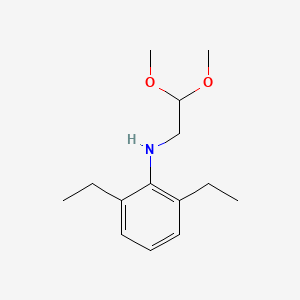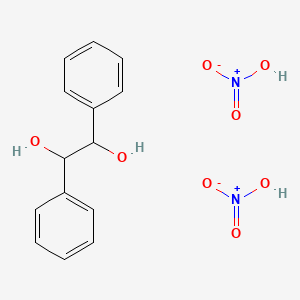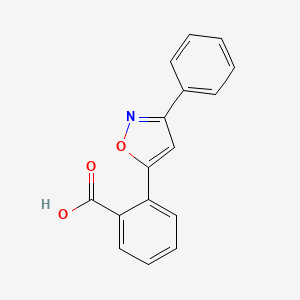
(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid: is a chemical compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions between chlorinated aromatic compounds and biological systems.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory agent or in the development of new pharmaceuticals targeting specific pathways.
Industry: In industry, the compound is explored for its potential use in the production of herbicides, pesticides, and other agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
2,3,4,6-Tetrachlorophenol: A chlorinated derivative of phenol with similar structural features.
2,3,4,5-Tetrachlorophenol: Another isomer with four chlorine atoms on the phenol ring.
2,3,5,6-Tetrachlorophenol: An isomer with a different arrangement of chlorine atoms.
Uniqueness: (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its phenol derivatives. This structural difference allows for a broader range of applications and interactions in various scientific and industrial contexts.
Propiedades
Número CAS |
60210-91-5 |
|---|---|
Fórmula molecular |
C9H6Cl4O3 |
Peso molecular |
303.9 g/mol |
Nombre IUPAC |
(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m0/s1 |
Clave InChI |
FWKHTRLMNMHTKB-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
SMILES canónico |
CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
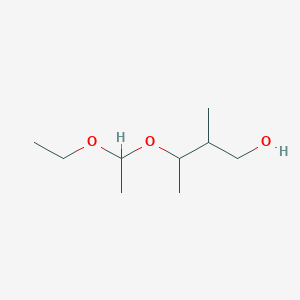
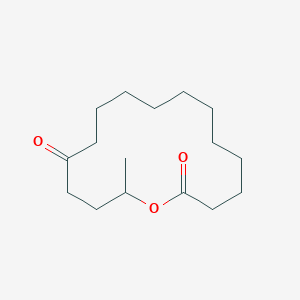

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
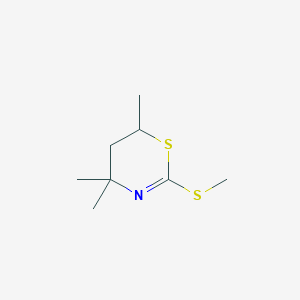
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
